molecular formula C22H15F3N2O2 B2643630 (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one CAS No. 341964-36-1

(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2643630
CAS No.: 341964-36-1
M. Wt: 396.369
InChI Key: SOZKQKNLUJUHAG-QOMWVZHYSA-N
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Description

(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the chemical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using photoredox catalysis

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. For instance, the use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the rapid generation of trifluoromethyl-containing intermediates . This approach not only improves the scalability of the synthesis but also reduces the environmental impact by minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form stable complexes with proteins and enzymes, thereby influencing their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene share the trifluoromethyl group but differ in their overall structure and reactivity.

    Fluorinated Indoles: These compounds have similar indole cores but may lack the trifluoromethyl group, resulting in different chemical and biological properties.

Uniqueness

The uniqueness of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one lies in its combination of the indole core with a trifluoromethyl group and a phenylmethoxyimino moiety. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

(3Z)-1-phenyl-3-[[3-(trifluoromethyl)phenyl]methoxyimino]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2/c23-22(24,25)16-8-6-7-15(13-16)14-29-26-20-18-11-4-5-12-19(18)27(21(20)28)17-9-2-1-3-10-17/h1-13H,14H2/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKQKNLUJUHAG-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=CC=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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